2-Butenoyl chloride

説明

Nomenclature and Stereoisomers of 2-Butenoyl Chloride

The naming of this compound reflects its chemical structure, and it is known by several systematic and common names. The presence of a double bond also gives rise to isomeric forms.

Systematic and Common Names

The systematic IUPAC name for this compound is (E)-but-2-enoyl chloride, which specifies the configuration of the double bond nih.govfishersci.fi. It is also commonly known by names such as Crotonyl chloride and Crotonic acid chloride nih.govchemeo.com. Other synonyms encountered include Crotonoyl chloride and (2E)-2-Butenoyl chloride nih.govfishersci.fifishersci.ca. The variety of names reflects its historical use and different naming conventions in chemical literature and databases.

Isomeric Forms

Due to the presence of the carbon-carbon double bond, this compound exists as geometric isomers: the cis (Z) and trans (E) forms. The (E)-isomer, also known as trans-crotonyl chloride, is a well-characterized form nih.govsigmaaldrich.comvwr.com. While the (E)-isomer is often specifically referenced, the compound can also exist as a mixture of cis and trans isomers nih.govcymitquimica.com. Technical grades may contain the remainder mainly as the cis-isomer fishersci.ptmolport.com.

Chemical Classification within Acyl Chlorides

This compound belongs to the class of organic compounds known as acyl chlorides. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group (-OH) has been replaced by a chlorine atom (-Cl). Specifically, this compound is an α,β-unsaturated acyl chloride, meaning it contains a carbon-carbon double bond conjugated to the carbonyl group. This structural feature influences its reactivity, combining the electrophilicity of the acyl chloride moiety with the reactivity of the alkene. It is classified under chemical classes such as Acid Halides nih.govlookchem.com.

Significance and Research Context of Unsaturated Acyl Chlorides

Unsaturated acyl chlorides, including this compound, are significant in academic research due to their utility as reactive intermediates and building blocks in organic synthesis. Their dual functionality allows them to participate in a variety of reactions.

They are primarily used in organic synthesis, particularly in the preparation of various chemical intermediates cymitquimica.com. This compound has been used in the synthesis of α,β-unsaturated esters fishersci.fisigmaaldrich.comfishersci.ptlookchem.comchemicalbook.com. The carbonyl carbon in this compound is electrophilic and can react with nucleophiles such as alcohols, amines, or thiols to form corresponding esters, amides, or thioesters smolecule.com. Due to the presence of the double bond, it can also undergo addition reactions smolecule.com.

Unsaturated acyl chlorides are also explored in the context of organocatalysis, for instance, in the generation of α,β-unsaturated acylammonium salts, which serve as versatile intermediates in transformations like Michael additions, domino reactions, and cycloadditions nih.govrsc.org. Research involving the interaction of this compound with biological molecules, such as amino acids, has been noted, suggesting potential for protein modifications that could impact enzyme activity or cellular signaling pathways smolecule.com. The reactivity of acyl chlorides with unsaturated carbon-carbon bonds under transition metal catalysis is also an area of research ethz.ch.

Here is a table summarizing some key physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO nih.govchemeo.comcymitquimica.com | nih.govchemeo.comcymitquimica.com |

| Molecular Weight | 104.53 g/mol nih.govchemeo.comfishersci.casigmaaldrich.comvwr.comnist.govnist.gov | nih.govchemeo.comfishersci.casigmaaldrich.comvwr.comnist.govnist.gov |

| Boiling Point | 120-123 °C vwr.comchemicalbook.com, 124.5 °C lookchem.com | vwr.comlookchem.comchemicalbook.com |

| Density | 1.091 g/mL at 25 °C vwr.comchemicalbook.com | vwr.comchemicalbook.com |

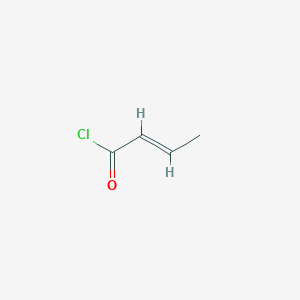

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-but-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIDDKTATZJFE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314046 | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | trans-Crotonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-35-4, 10487-71-5 | |

| Record name | trans-Crotonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotonoyl chloride (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Crotonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butenoyl Chloride and Its Derivatives

Synthesis from Crotonic Acid Precursors

Crotonic acid (but-2-enoic acid) is a common precursor for the synthesis of 2-butenoyl chloride. This transformation typically involves the reaction of crotonic acid with chlorinating agents. smolecule.comguidechem.com

Reaction with Thionyl Chloride

One of the most straightforward methods for synthesizing this compound from crotonic acid involves the reaction with thionyl chloride (SOCl₂). smolecule.comguidechem.com This method is widely used due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. The reaction typically involves heating crotonic acid with thionyl chloride, often under reflux conditions. smolecule.com

The reaction can be represented by the following equation:

CH₃CH=CHCOOH + SOCl₂ → CH₃CH=CHCOCl + SO₂ + HCl

For the preparation of cis-crotonyl chloride, using neat thionyl chloride in a rapid, low-temperature conversion with immediate purification has been reported to yield high purity product, albeit with moderate yields (around 56%). Fast isolation is crucial to prevent isomerization of the cis isomer to the trans isomer, which readily occurs due to reaction by-products. cdnsciencepub.comresearchgate.net

Reaction with Oxalyl Chloride

Another effective method for converting crotonic acid to this compound is the reaction with oxalyl chloride ((COCl)₂). smolecule.com This reaction is also commonly employed and can be carried out under specific conditions to favor the formation of the acid chloride. For instance, the reaction of dimethylaminocrotonic acid with oxalyl chloride in a solvent like isopropyl acetate (B1210297) has been used to generate 4-(amino)-2-butenoyl chloride. google.comgoogle.com Catalytic amounts of dimethylformamide (DMF) can be used in this reaction. google.comgoogle.com

The general reaction is:

CH₃CH=CHCOOH + (COCl)₂ → CH₃CH=CHCOCl + CO + CO₂ + HCl

Research has explored the reaction of 4-N,N-dimethylaminocrotonic acid hydrochloride with oxalyl chloride in tetrahydrofuran (B95107) (THF) with a catalytic amount of DMF at low temperatures (0-5°C), followed by warming to 25-30°C. google.com

Optimization of Reaction Conditions and Yields

Optimization of the reaction conditions is crucial to maximize the yield and purity of this compound. For the synthesis from crotonic acid, factors such as the stoichiometry of the acid to the chlorinating agent, temperature control, and the presence of drying agents play significant roles.

For reactions using thionyl chloride, conducting the reaction under anhydrous conditions at controlled temperatures (e.g., 0-5°C) can minimize side reactions like hydrolysis or polymerization. Inert solvents like dichloromethane (B109758) can enhance reagent solubility and stability.

In the synthesis of substituted 2-butenoyl chlorides, such as 4-(amino)-2-butenoyl chloride, the choice of solvent and temperature is critical for stabilizing the product. Using inert reaction solvents in which the acid chloride hydrochloride is not soluble, such as isopropyl acetate, ethyl acetate, or methyl acetate, can lead to the precipitation of the product, facilitating its isolation as a solid or slurry. google.comgoogle.com Optimal temperatures between 10-20°C, specifically around 15°C, and reaction times of 2 to 6 hours (optimally 2-3 hours) have been reported for the reaction of dimethylaminocrotonic acid with oxalyl chloride. google.com

Some reported yields for the synthesis of this compound from but-2-enoic acid using thionyl chloride are around 72% and 82-89%, depending on the specific conditions used. guidechem.comlookchem.com

Synthesis via Alkylation Approaches

While the synthesis from crotonic acid is prevalent, this compound can also be approached via alkylation methods. One such approach involves the alkylation of acetylene (B1199291) with an appropriate acylating agent in the presence of a catalyst. smolecule.com Specific details and detailed research findings on this method for this compound itself are less commonly documented compared to the acid chlorination routes in the provided search results.

Direct Chlorination Methods

Direct chlorination methods can also be employed in the synthesis of this compound. One described route involves the chlorination of butyric acid followed by dehydration to yield this compound. smolecule.com However, details on the specific conditions and yields for this method were not extensively found in the provided search results. Direct chlorination processes are more commonly described for the production of compounds like ethylene (B1197577) dichloride. azurewebsites.net

Preparation of Substituted 2-Butenoyl Chlorides

The synthesis of substituted 2-butenoyl chlorides often follows similar principles to the preparation of the parent compound, utilizing the reaction of the corresponding substituted crotonic acid or a related precursor with chlorinating agents. For example, the preparation of 4-(amino)-2-butenoyl chlorides has been achieved by reacting substituted aminocrotonic acids with oxalyl chloride. google.comgoogle.comgoogle.com These substituted derivatives are important intermediates in the synthesis of various pharmaceuticals and other complex organic molecules. google.comgoogleapis.com

Research has shown the synthesis of (E)-4-(Dimethylamino)-2-butenoyl chloride from 4-dimethylaminocrotonic acid hydrochloride using a chlorinating agent. google.comgoogleapis.com The process can involve reacting a 4-bromocrotonate with an amine to obtain a 4-aminocrotonate, followed by hydrolysis, addition of HCl, and chlorination. google.com

Another example involves the synthesis of massarilactone D derivatives through acylation with various acid chlorides, including trans-2-methyl-2-butenoyl chloride and crotonyl chloride, in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879). beilstein-journals.org

Synthesis of (E)-4-(Dimethylamino)-2-butenoyl chloride

The synthesis of (E)-4-(Dimethylamino)-2-butenoyl chloride, often isolated as its hydrochloride salt, involves several steps, frequently starting from but-2-enoic acid (crotonic acid). One approach utilizes a silyl-protection strategy to enhance reaction efficiency and regioselectivity. google.com

Bromination of Trimethylsilylcrotonate

A key step in one synthetic route involves the bromination of trimethylsilyl (B98337) crotonate. Trimethylsilyl crotonate can be obtained by reacting but-2-enoic acid with chlorotrimethylsilane. google.comgoogle.com Bromination of trimethylsilyl crotonate is typically carried out using a brominating agent, such as N-bromosuccinimide (NBS), under free radical conditions. This reaction can be performed in solvents like methylene (B1212753) chloride, acetonitrile, 1,2-dichloroethane, carbon tetrachloride, or ethyl acetate, often in the presence of light and a peroxide initiator. google.com This process yields trimethylsilyl-4-bromocrotonate. google.comgoogle.com

Reaction with Dimethylamine (B145610) and Subsequent Chlorination

Following the bromination, the trimethylsilyl-4-bromocrotonate is reacted with dimethylamine. This reaction involves a nucleophilic substitution where dimethylamine displaces the bromide, leading to the formation of 4-dimethylaminocrotonic acid. google.comgoogle.com The reaction with dimethylamine can be carried out in solvents such as tetrahydrofuran (THF). google.comgoogle.com

Subsequently, the 4-dimethylaminocrotonic acid is converted to the corresponding acid chloride, (E)-4-(Dimethylamino)-2-butenoyl chloride, through a chlorination step. This transformation is typically achieved by reacting the 4-dimethylaminocrotonic acid (often isolated as its hydrochloride salt) with a chlorinating agent. google.comgoogle.com Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The synthesis is often optimized for yield and purity, and the product is frequently isolated as the hydrochloride salt.

Preparation of 3-Methyl-2-butenoyl chloride

3-Methyl-2-butenoyl chloride, also known as 3-methylcrotonoyl chloride or senecioyl chloride, is another acyl chloride derivative. sigmaaldrich.com Its synthesis typically involves the reaction of 3-methyl-2-butenoic acid with a chlorinating agent. ontosight.ai Common reagents used for this conversion include thionyl chloride or phosphorus pentachloride. ontosight.ai 3-Methyl-2-butenoyl chloride is a reactive compound utilized as an intermediate in the synthesis of various organic compounds. ontosight.ai

Generation of 2-Bromopropenoyl chlorides

2-Bromopropenoyl chlorides are acid chlorides that can serve as precursors for generating reactive intermediates. These compounds are generally prepared from the corresponding α,β-unsaturated acids. The synthetic route typically involves a sequence of bromination, dehydrobromination, and subsequent reaction with thionyl chloride to form the acid chloride. cdnsciencepub.comcdnsciencepub.com For instance, 2-bromo-3-methyl-2-butenoyl chloride can be prepared using a standard thionyl chloride procedure from the corresponding acid. cdnsciencepub.com Similarly, 2-bromo-2-butenoyl chloride can be obtained from the E-acid, often resulting in a mixture of E and Z isomers. cdnsciencepub.com

In Situ Generation of Reactive Intermediates from this compound Derivatives (e.g., methylene ketenes)

This compound derivatives can be utilized for the in situ generation of highly reactive intermediates, such as methylene ketenes. Methylene ketenes are transient species that are difficult to isolate due to their propensity to dimerize or polymerize. cdnsciencepub.commit.edu

One method for the in situ generation of methylene ketenes involves the reaction of 2-bromopropenoyl chlorides with the pentacarbonylmanganate anion. cdnsciencepub.comcdnsciencepub.com This reaction leads to the formation of 2,4-alkylidenecyclobutane-1,3-diones, which are the dimerization products of the corresponding methylene ketenes. cdnsciencepub.comcdnsciencepub.com This approach provides a synthetic procedure for generating these reactive intermediates at subambient temperatures. cdnsciencepub.com

Another method for generating vinylketenes (a class that includes methylene ketenes) involves the dehydrohalogenation of α,β-unsaturated acid chlorides, such as 3-methyl-2-butenoyl chloride, typically using a base like trimethylamine. mit.edu Although the generated ketene (B1206846) might be unstable, it can be trapped by reaction with a ketenophile or isolated as a dimer. mit.edu

Challenges and Advancements in Stereoselective Synthesis

Stereoselective synthesis, which aims to produce a specific stereoisomer of a compound, presents significant challenges, particularly in the context of complex molecules and certain functional groups. While general principles for controlling stereoselectivity are understood, achieving high stereoselectivity for specific transformations, such as the formation of 1,2-cis glycosides, remains difficult. nih.govfrontiersin.org

Reaction Mechanisms and Chemical Transformations Involving 2 Butenoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. This reaction involves the replacement of the chlorine atom by a nucleophile smolecule.commasterorganicchemistry.com. The high reactivity of acyl chlorides in these reactions is attributed to the strong electron-withdrawing effect of the chlorine atom and the lack of resonance stabilization compared to less reactive derivatives like amides libretexts.org.

The reaction of acyl chlorides with nucleophiles proceeds via a two-step nucleophilic addition-elimination mechanism libretexts.orgmasterorganicchemistry.comchemistrystudent.comsavemyexams.comlibretexts.orglibretexts.orgwikipedia.orgsavemyexams.comchemguide.co.uk. Step 1: Nucleophilic Addition. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate libretexts.orgmasterorganicchemistry.comchemistrystudent.comlibretexts.orgwikipedia.orgchemguide.co.uk. During this step, the pi bond of the carbonyl group breaks, and the oxygen atom gains a negative charge chemistrystudent.comlibretexts.org. Step 2: Elimination. The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which acts as a good leaving group libretexts.orgmasterorganicchemistry.comchemistrystudent.comlibretexts.orgwikipedia.orgchemguide.co.uk. A proton is then typically removed from the formerly nucleophilic atom, often by the expelled chloride ion or another base present, to yield the final substituted product and hydrogen chloride chemistrystudent.comlibretexts.orgchemguide.co.uk.

The general mechanism can be represented as follows:

Step 1: Addition [Nucleophile] + [R-COCl] <=> [Tetrahedral Intermediate]

Step 2: Elimination [Tetrahedral Intermediate] -> [R-CO-Nucleophile] + [Cl⁻] + [H⁺]

2-Butenoyl chloride readily reacts with a variety of nucleophiles due to the electrophilic nature of its carbonyl carbon cymitquimica.comsmolecule.com.

Acyl chlorides react vigorously with ammonia (B1221849) and primary or secondary amines to form amides guidechem.comchemimpex.comsmolecule.comchemistrystudent.comsavemyexams.comsavemyexams.comsavemyexams.comcommonorganicchemistry.com. The nitrogen atom in the amine or ammonia acts as the nucleophile, attacking the carbonyl carbon of this compound chemistrystudent.comsavemyexams.comsavemyexams.com. This nucleophilic addition is followed by the elimination of a chloride ion and a proton, resulting in the formation of an amide bond chemistrystudent.comsavemyexams.comsavemyexams.com. When reacting with primary or secondary amines, the hydrogen chloride produced reacts with excess amine to form an ammonium (B1175870) salt chemistrystudent.comsavemyexams.com. This reaction is a common method for synthesizing substituted and unsubstituted amides savemyexams.comcommonorganicchemistry.com.

The general reaction with a primary amine (R'-NH₂) is: [CH₃CH=CHCOCl] + [R'-NH₂] -> [CH₃CH=CHCONHR'] + [HCl] The HCl then reacts with excess amine: [HCl] + [R'-NH₂] -> [R'-NH₃⁺Cl⁻]

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride formed and drive the reaction to completion commonorganicchemistry.com.

This compound reacts with alcohols to produce esters guidechem.comcymitquimica.comchemimpex.comsmolecule.comsavemyexams.comsavemyexams.comchemguide.co.uklibretexts.orgchemguide.co.uk. This reaction also proceeds via a nucleophilic addition-elimination mechanism, where the oxygen atom of the alcohol acts as the nucleophile savemyexams.comchemguide.co.uk. The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to yield the ester and hydrogen chloride savemyexams.comchemguide.co.uk. The reaction with alcohols is typically vigorous and exothermic chemguide.co.uk. Using acyl chlorides for ester synthesis offers the advantage of being an irreversible reaction, unlike the esterification of carboxylic acids with alcohols libretexts.orgchemguide.co.uk.

The general reaction with an alcohol (R'-OH) is: [CH₃CH=CHCOCl] + [R'-OH] -> [CH₃CH=CHCOOR'] + [HCl]

Research has shown that in the esterification of crotonoyl chloride with alcohols in the presence of strong basic amines, an unusual double bond shift from the α,β- to the β,γ-position can occur, leading to the formation of vinylacetic acid esters as the predominant product oup.com. For example, the reaction with ethanol (B145695) in the presence of triethylamine yielded ethyl vinylacetate with high selectivity oup.com.

Here is a table summarizing the yields of ethyl vinylacetate with different amines:

| Amine | Yield of Ethyl Vinylacetate (%) oup.com |

| Triethylamine | 96.1 |

| Tributylamine | 86.1 |

| N-ethyl morpholine | 74.6 |

| N,N-diethyl aniline | 0.1 |

| Pyridine (B92270) | 0.9 |

This data highlights the significant influence of the base on the reaction outcome, favoring the formation of the isomerized product with stronger bases.

Research indicates that this compound can interact with biological nucleophiles, such as amino acids smolecule.com. These interactions can potentially lead to the modification of proteins smolecule.com. Acylation reactions involving acyl chlorides can influence protein structure and function by forming adducts with amino acids . This reactivity is particularly relevant in the context of developing therapeutic agents that target specific biological pathways or enzymes . Amino acids like cysteine and lysine, with their nucleophilic thiol and amino groups, respectively, are common targets for modification by acylating agents in bioconjugation strategies libretexts.org. While general acylating agents are used in protein modification, the specific interactions and implications of this compound with biological molecules require further detailed study smolecule.com.

Reactivity with Nucleophiles

Alcohols and Ester Formation

Acylation Reactions

This compound is widely used as an acylating agent in organic synthesis chemimpex.comsmolecule.com. Acylation involves the introduction of the 2-butenoyl (crotonoyl) group onto another molecule guidechem.comchemimpex.com. This is typically achieved through nucleophilic attack on the carbonyl carbon of this compound by a suitable nucleophile, as described in the nucleophilic acyl substitution reactions above. The ability to readily transfer the butenoyl moiety makes this compound a valuable building block for synthesizing a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals guidechem.comchemimpex.com. Its use in acylation reactions allows for the creation of compounds with specific functionalities and can be employed to modify the properties of existing materials, such as polymers chemimpex.com. For instance, acylation reactions using crotonyl chloride have been explored in the synthesis of semisynthetic derivatives of natural products, leading to compounds with enhanced biological activities nih.gov.

Here is a summary of some applications of this compound in organic synthesis:

| Application Area | Description |

| Organic Synthesis Intermediate | Used in the preparation of various pharmaceuticals and agrochemicals guidechem.comchemimpex.com. |

| Chemical Manufacturing | Utilized in the production of polymers and other chemical compounds smolecule.com. |

| Reagent | Valuable for forming esters and amides through reactions with nucleophiles chemimpex.comsmolecule.com. |

| Material Science | Explored for modifying polymers to enhance properties like thermal stability and mechanical strength chemimpex.com. |

| Medicinal Chemistry | Used in the synthesis of bioactive compounds and derivatives of natural products nih.gov. |

The versatility of this compound as an acylating agent stems from the reactivity of the acyl chloride group and the presence of the carbon-carbon double bond, which can participate in further transformations smolecule.com.

Introduction of the Butenoyl Group into Organic Compounds

This compound serves as a key reagent for the introduction of the butenoyl group (CH₃CH=CHCO-) into organic compounds. This process typically occurs through nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. guidechem.com Alcohols and amines, for instance, readily react with this compound to yield the corresponding esters and amides, respectively. cymitquimica.comguidechem.comchemimpex.com This acylation reaction is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of butenoyl-containing molecules. The reactivity of this compound is enhanced compared to saturated acyl chlorides due to the presence of the carbon-carbon double bond adjacent to the carbonyl group.

Acylating Agent in Pheromone Synthesis

This compound has found application as an acylating agent in the synthesis of pheromones and their analogues. For example, it has been used in the esterification of alcohol precursors to synthesize sex pheromone analogues. sciopen.com In one study, (Z)-hexadec-11-en-1-ol, a sex pheromone precursor, was reacted with this compound in the presence of triethylamine to synthesize a modified pheromone analogue. sciopen.com While some studies involving crotonyl chloride in pheromone synthesis have reported challenges in achieving high yields and purity, it remains a relevant reagent in this field for introducing the butenoyl ester moiety. service.gov.uk

Acylation of Chiral Auxiliaries

The acylation of chiral auxiliaries with this compound is a strategy employed in asymmetric synthesis to induce stereoselectivity in subsequent reactions. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sfu.ca Acylation of these auxiliaries with this compound creates chiral α,β-unsaturated acyl derivatives that can act as chiral dienophiles or Michael acceptors. csic.es For instance, chiral oxazolidinones and sultams have been acylated with crotonoyl chloride to generate chiral dienophiles used in asymmetric Diels-Alder reactions. csic.es The resulting imides, formed from the reaction of chiral auxiliaries with crotonoyl chloride, can be obtained in excellent yields. thieme-connect.com This approach allows for the diastereoselective synthesis of complex molecules.

| Chiral Auxiliary Type | Acylating Agent | Product Type | Application in Asymmetric Synthesis | Reference |

| Oxazolidinones | Crotonoyl chloride | N-acyloxazolidinones | Asymmetric Diels-Alder reactions | csic.es |

| Sultams | Crotonoyl chloride | N-acylsultams | Asymmetric Diels-Alder reactions | csic.es |

| Ephedrine resin | Crotonyl chloride | Polymer-supported esters | Asymmetric synthesis of γ-butyrolactones | scispace.com |

| α-Hydroxyvaline resin | Acyl chlorides | Diazoimide | Asymmetric 1,3-dipolar cycloaddition | scispace.com |

| Phenethylamine resin | Acyl chlorides | Imine | Asymmetric alkylation of cyclohexanone | scispace.com |

Reactions with Organometallic Reagents

This compound reacts with organometallic reagents, which are potent nucleophiles. smolecule.comsaskoer.ca These reactions can lead to the addition of the organometallic species to the carbonyl carbon. While the specifics of the reaction mechanisms can be complex, they can be approximated as nucleophilic attack followed by elimination. saskoer.ca Organometallic reagents such as Grignard reagents and organolithium compounds are known to react with acyl chlorides. saskoer.ca Research has also explored the reactivity of phosphinoboronate esters with acyl chlorides, including aryl and aliphatic acyl chlorides, leading to the formation of acyl phosphines. researchgate.net This indicates the potential for this compound to undergo similar reactions with phosphinoboronate esters, although specific examples with this compound were not explicitly detailed in the provided snippets.

Dimerization Reactions

Derivatives of this compound can participate in dimerization reactions, particularly in the formation of alkylidenecyclobutanediones. For instance, 2-bromopropenoyl chlorides, which are related α,β-unsaturated acid chlorides, have been shown to undergo dimerization to form 2,4-alkylidenecyclobutane-1,3-diones. cdnsciencepub.com This dimerization is proposed to occur via the intermediacy of methylene (B1212753) ketenes, which are generated in situ. cdnsciencepub.com While the direct dimerization of this compound to a cyclobutanedione was not explicitly detailed, the reactivity of related α,β-unsaturated acyl chlorides suggests the potential for such transformations under appropriate conditions, possibly involving ketene (B1206846) intermediates formed by elimination of HCl. rsc.orgjournals.co.za

Degradation Pathways

This compound is sensitive to moisture and undergoes hydrolysis when exposed to water, yielding crotonic acid and hydrochloric acid. cymitquimica.comsmolecule.comfishersci.comthermofisher.com This hydrolytic degradation is a significant decomposition pathway. cymitquimica.comfishersci.comthermofisher.com In the context of atmospheric chemistry, the degradation of related unsaturated organic compounds has been studied. For example, the atmospheric degradation of 3-methylfuran, a compound with a related unsaturated structure, involves reactions with atmospheric oxidants like OH and NO₃ radicals and Cl atoms. copernicus.org While direct studies on the atmospheric degradation of this compound were not found in the provided information, the reactivity of its double bond and acyl chloride group suggests potential reactions with atmospheric species, although hydrolysis is likely the dominant degradation pathway in the presence of moisture. Thermal decomposition studies of E-2-butenoyl chloride have shown the formation of products like HCl, CO, propyne, and vinyl ketene, suggesting high-temperature degradation pathways involve elimination and fragmentation. rsc.org

Applications of 2 Butenoyl Chloride in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

In pharmaceutical synthesis, 2-butenoyl chloride is employed in the creation of various drug molecules and intermediates. cphi-online.comfishersci.fi Its utility lies in its ability to form amide and ester linkages, crucial functionalities in many pharmacologically active compounds. guidechem.com

Preparation of Crotamiton

This compound is a key raw material in the synthesis of Crotamiton, a widely used drug with antipruritic and scabicidal properties. nus.edu.sg The synthesis typically involves the reaction of this compound (also referred to as crotonyl chloride) with N-ethyl-o-toluidine. nus.edu.sgchemicalbook.com This reaction, often carried out in the presence of a base like sodium hydroxide (B78521) or an acid-combining agent, results in the formation of the amide linkage characteristic of Crotamiton. nus.edu.sgchemicalbook.com

A typical manufacturing process for Crotamiton involves the dropwise addition of crotonyl chloride to N-ethyl-o-toluidine with stirring, maintaining a specific temperature range to facilitate the reaction. chemicalbook.com The resulting product is then purified through steps involving dissolution in a solvent, washing with acid and alkali solutions, and vacuum distillation. chemicalbook.com

Development of EGFR/HER2 Inhibitors

This compound derivatives play a role in the synthesis of certain irreversible dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (HER2) kinases. acs.orgchemicalbook.com These inhibitors are important in cancer treatment. acs.org Specifically, 4-(dimethylamino)-2-butenoyl chloride (a derivative of this compound) is used to introduce a key side chain into the structure of certain quinoline-based kinase inhibitors, such as those related to Neratinib and Pyrotinib. acs.orgchemicalbook.comnewdrugapprovals.orgresearchgate.net

The synthesis of these inhibitors often involves coupling reactions where the 4-(dimethylamino)-2-butenoyl chloride reacts with an aminoquinoline core. acs.orgchemicalbook.com This amide coupling reaction is a crucial step in constructing the final inhibitor molecule. acs.orgchemicalbook.com Research has detailed methods for introducing this 4-(dimethylamino)-2-butenoyl side chain, highlighting the importance of this activated butenoyl derivative in accessing these therapeutic compounds. google.comacs.orgchemicalbook.com

Intermediate in Agrochemical Synthesis

This compound is also employed as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. guidechem.comfishersci.fi Its reactivity allows for the incorporation of the butenoyl structure into molecules designed to have biological activity against pests or unwanted vegetation. While specific examples of agrochemicals synthesized directly from this compound are not extensively detailed in the provided results, its mention as an intermediate in this field indicates its utility as a reactive building block for creating complex agrochemical structures. guidechem.comfishersci.fi

Material Science Applications

In material science, this compound and its derivatives have been explored for modifying the properties of materials, particularly polymers. cymitquimica.comsmolecule.com

Polymer Production

This compound can be used in the production of polymers. cymitquimica.comwikipedia.org Its structure, containing both an acyl chloride group and a carbon-carbon double bond, allows it to participate in polymerization reactions or to be used for the modification of existing polymers through reactions like acylation. guidechem.comsmolecule.com Research has investigated the use of 2-butynoyl chloride, a related compound, as a precursor to modify cellulose (B213188) properties through acylation, suggesting similar applications for this compound in creating cellulose derivatives with novel characteristics. smolecule.com The reactivity of the acyl chloride group allows it to react with hydroxyl groups present in polymers like cellulose, leading to the formation of ester linkages and altering the polymer's properties. guidechem.comsmolecule.com

Modification of Cellulose Properties for Novel Bio-based Materials

Information specifically detailing the modification of cellulose properties for novel bio-based materials using this compound was not found in the consulted sources. While related research on cellulose modification with other acyl chlorides or the incorporation of butenoyl groups into modified cellulose exists, a direct application of this compound in this context with detailed research findings was not available.

Synthesis of Conjugated Systems for Organic Electronics

Information specifically detailing the synthesis of conjugated systems for organic electronics using this compound was not found in the consulted sources. Research on conjugated polymers and their applications in organic electronics is extensive, but the use of this compound as a key building block in such synthesis was not evident in the provided search results.

Synthesis of Biologically Active Compounds

This compound and its isomers have been utilized in the synthesis of semisynthetic derivatives of natural products, aiming to enhance or modify their biological activities.

Semisynthetic Derivatives of Natural Products (e.g., Massarilactone D)

Semisynthetic derivatives of massarilactone D, a polyketide produced by endophytic fungi, have been synthesized through acylation reactions using various acyl chlorides, including isomers of this compound such as trans-2-methyl-2-butenoyl chloride and crotonyl chloride ((E)-2-butenoyl chloride). nih.govfishersci.fiebricmall.comwikipedia.orgbiorxiv.org These modifications were explored to investigate whether structural changes could improve the biological activity of massarilactone D, which itself did not exhibit significant activity in some initial tests. nih.gov

The synthesis typically involves the reaction of massarilactone D with the respective acyl chloride in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, compound 6, a derivative of massarilactone D, was obtained in a 38% yield from the reaction of massarilactone D and trans-2-methyl-2-butenoyl chloride under these conditions. nih.gov Similarly, the reaction of massarilactone D with crotonyl chloride afforded derivatives identified as compounds 7 and 8, with reported yields of 16% and 32%, respectively.

Cytotoxic Activity of Derivatives

Several semisynthetic derivatives of massarilactone D, including those prepared using this compound isomers, have been evaluated for their cytotoxic activity against a panel of human and murine cancer cell lines. nih.govfishersci.fiebricmall.comwikipedia.orgbiorxiv.org While the parent compound, massarilactone D, was reported as not significantly active, some of its acylated derivatives exhibited significant cytotoxicity. nih.gov

Although specific data for the derivative synthesized using trans-2-methyl-2-butenoyl chloride (compound 6) was not explicitly detailed in terms of IC₅₀ values in the provided snippets, the study collectively evaluated the cytotoxic activity of the synthesized derivatives. Compounds 2 and 3, synthesized with other acyl chlorides (methacryloyl chloride and cinnamoyl chloride, respectively), showed significant cytotoxicity against all tested cell lines, including murine fibroblasts L929, human cervix carcinoma KB-3-1, human lung carcinoma A549, human prostate cancer PC-3, epidermoid carcinoma A431, ovarian carcinoma SKOV-3, and breast cancer MCF-7. nih.govfishersci.fiebricmall.comwikipedia.orgbiorxiv.org This suggests that acylation can indeed enhance the cytotoxic potential of massarilactone D derivatives.

Nematicidal Activity of Derivatives

In addition to cytotoxic evaluations, some of the semisynthetic massarilactone D derivatives were also tested for their nematicidal activity. nih.govfishersci.fiebricmall.comwikipedia.orgbiorxiv.org This is of interest due to the need for alternatives to chemical pesticides for controlling plant-parasitic nematodes. nih.gov

Compound 4, another derivative from the study (synthesized using 4-bromobenzoyl chloride), displayed significant and selective nematicidal activity with LD₉₀ and LD₅₀ values of 100 µg/mL and 12.5 µg/mL, respectively. nih.govfishersci.fi While a specific nematicidal activity profile for the derivatives synthesized directly from crotonyl chloride or trans-2-methyl-2-butenoyl chloride was not individually highlighted in the provided snippets, their inclusion in the study evaluating nematicidal properties indicates their potential in this area. The observation that the parent compound was not active underscores the role of acylation in conferring or enhancing biological activities like nematicidal effects. nih.gov

Synthesis of Capillarol and Derivatives

This compound derivatives have been explored in the synthesis of natural products and their analogs. One such application is in the synthesis of Capillarol and its derivatives. Capillarol, a compound isolated from Artemisia capillaris Thunb., is known for promoting rice root growth tandfonline.com.

Research has demonstrated the use of a related compound, 3,3-dimethyl-2-butenoyl chloride, in the synthesis pathway towards Capillarol derivatives. For instance, the reaction of p-hydroxybenzaldehyde with 3,3-dimethyl-2-butenoyl chloride in the presence of pyridine (B92270) yielded a phenolic ester intermediate. This intermediate was subsequently converted into an ethylene (B1197577) acetal (B89532) derivative tandfonline.com. While attempts to rearrange these intermediates using various Lewis acids were unsuccessful, a photo-Fries rearrangement under UV light in the absence of a catalyst proved effective for a subsequent step in the synthesis, highlighting the specific conditions required for transformations involving these unsaturated acyl chlorides tandfonline.com.

The synthesis route involves multiple steps, including esterification with the butenoyl chloride derivative, protection of functional groups, and rearrangement reactions to construct the core structure of Capillarol derivatives tandfonline.com. This exemplifies how the reactivity of the butenoyl chloride moiety is leveraged to introduce the necessary structural elements for complex molecule synthesis.

Reagent for Specific Functional Group Introduction (e.g., α,β-unsaturated carbonyl groups)

This compound serves as a direct reagent for introducing the α,β-unsaturated carbonyl functionality into other molecules fishersci.figuidechem.comchemicalbook.com. This is particularly useful in the formation of α,β-unsaturated esters and amides through reactions with alcohols and amines, respectively guidechem.com. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds and incorporating the butenoyl structure.

Furthermore, this compound has been utilized in the synthesis of α,β-enoic acid amides, which are important intermediates in the formation of carbocycles through conjugate addition reactions. For example, a study involving the Rh(I)-catalyzed conjugate addition of alkenylzirconocene chlorides to α,β-enoyl amides, including those derived from this compound and chiral auxiliaries like Oppolzer's sultam, demonstrated high diastereoselectivity in the formation of cyclic structures researchgate.net. This highlights the role of this compound as a precursor to reactive intermediates used in stereoselective carbon-carbon bond formation, a crucial aspect of advanced organic synthesis.

Applications in Green Chemistry Initiatives

The application of this compound and its derivatives extends to the realm of green chemistry, particularly in the development of more sustainable processes.

Developing Greener Separation Processes using Derivatives (e.g., deep eutectic solvents)

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their advantageous properties, including low vapor pressure, low toxicity, and ease of preparation wikipedia.orgosti.gov. Some DESs are formed from mixtures of hydrogen bond donors and acceptors, resulting in a significant depression of the freezing point compared to the individual components wikipedia.orgosti.gov.

Research has explored the potential of using derivatives of compounds structurally related to this compound in the formulation of DESs for greener separation processes. While direct examples of this compound being a component of a DES were not extensively found in the search results, studies on choline (B1196258) chloride-based deep eutectic solvents derived from 2-butynoyl chloride (a related alkyne analog) have shown potential for applications like separating butanol from azeotropic mixtures smolecule.com. This suggests a potential avenue for exploring this compound derivatives in similar green separation contexts, leveraging the tunability and favorable properties of DESs. The principle involves utilizing the specific interactions between the DES components and the target molecules to achieve efficient and environmentally friendly separations wikipedia.orgjeeng.net.

Computational and Spectroscopic Studies of 2 Butenoyl Chloride

Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds. For 2-Butenoyl chloride, understanding its conformational preferences is crucial for predicting its behavior in various chemical processes.

Theoretical Studies on Conformational Preferences

Theoretical studies, often employing ab initio calculations, have been utilized to investigate the conformational landscape of α,β-unsaturated carbonyl compounds, including those structurally related to this compound acs.orgresearcher.lifeworldscientific.comresearchgate.net. These studies aim to determine the relative energies and geometries of different conformers, typically focusing on rotations around the single bond connecting the vinyl group to the carbonyl group. While specific detailed findings solely for this compound from recent high-level theoretical studies were not extensively detailed in the provided snippets, research on similar molecules like propenoyl halides and methyl-substituted butenoyl halides indicates that both cis and trans conformers (referring to the orientation of the carbonyl group relative to the C=C double bond) can be considered, with their relative stabilities influenced by factors such as conjugation, steric effects, and the nature of substituents worldscientific.com. Electron diffraction studies have also been employed to determine the molecular structure and conformational composition of trans-2-butenoyl chloride in the gas phase acs.orgacs.org.

Barriers to Internal Rotation

The energy barriers hindering internal rotation around single bonds dictate the ease with which a molecule can interconvert between different conformers. Experimental techniques, often coupled with theoretical calculations, are used to determine these barriers. Studies on related molecules have involved calculating rotational barriers using ab initio methods and analyzing spectroscopic data acs.orgresearchgate.netnist.govresearchgate.net. While a specific numerical value for the barrier to internal rotation in this compound was not prominently featured in the provided results, research on analogous systems highlights the importance of these barriers in understanding conformational dynamics acs.orgnist.govresearchgate.net.

Spectroscopic Characterization in Research

Spectroscopic methods provide experimental data that can be used to identify, characterize, and study the structure and dynamics of molecules. Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry are commonly applied techniques for this compound.

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands are expected from the C=O (carbonyl) stretch, the C=C (alkene) stretch, and C-Cl stretch, among others . IR spectroscopy has been used in research involving this compound for structural analysis and product identification, for instance, in studies of its thermal decomposition rsc.orgrsc.org. The carbonyl stretch is typically observed at high wavenumbers in acyl chlorides due to the electron-withdrawing effect of the chlorine atom .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule, aiding in structural elucidation iastate.edulibretexts.org. ¹H NMR spectra show signals for each unique type of hydrogen atom, with their chemical shifts, splitting patterns, and integration providing insights into their positions and connectivity preprints.org. ¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule libretexts.org. Research involving this compound and its derivatives has utilized ¹H and ¹³C NMR to confirm structures and study reactions researchgate.netarkat-usa.org. The chemical shifts of the vinylic protons and carbons, as well as those of the methyl and carbonyl groups, are characteristic and can be used for identification and structural verification.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. Electron ionization mass spectrometry (EI-MS) typically produces a molecular ion peak and fragment ions that result from the dissociation of the molecular ion nist.govsrce.hr. The fragmentation pattern can be used to deduce structural information. MS has been applied in studies involving this compound for product analysis and identification rsc.orgrsc.orgresearchgate.net. High-resolution mass spectrometry (HRMS) can be used to verify the molecular formula based on the exact mass of the molecular ion .

Electron Diffraction Studies on Molecular Structure

Electron diffraction studies have provided valuable insights into the molecular structure and conformational behavior of trans-2-butenoyl chloride (crotonyl chloride) in the gas phase. Research conducted at temperatures around 343 K indicated that trans-2-butenoyl chloride exists as a mixture of two conformers: anti and syn, referring to the relative orientation of the double bonds,,.

Specific structural parameters determined for trans-2-butenoyl chloride include principal distances (ra) and angles (∠c). Key distances reported are r(C=O) = 1.199(4) Å, r(C=C) = 1.349(7) Å, r(=CC=) = 1.473(9) Å, r(=CCH3) = 1.517(8) Å, and r(CCl) = 1.800(6) Å. Important angles include ∠CtC=C = 125.8(7)°, ∠CCCl = 114.4(6)°, and ∠COC=C = 126.8(1.4)°.

The electron diffraction study also provided information on torsional angles and the mole fraction of the conformers. The O=CC=C torsion angle (ø1) for the syn conformer was determined to be 160.8(15.8)°, while the C=CCH torsion angle (φ2 = φ3) was 0.0°. The mole fraction of the anti conformer (XA) was estimated to be 0.53(11).

These findings highlight the conformational flexibility of this compound in the gaseous state and provide precise geometric parameters crucial for understanding its behavior and for validating computational models.

Computational Chemistry Methodologies

Computational chemistry techniques are extensively used to complement experimental studies and predict various properties and behaviors of molecules like this compound.

Ab Initio Calculations

Ab initio calculations have been applied to study the conformational stability and structural parameters of but-2-enoyl chloride and related compounds. Studies using ab initio methods, such as RHF and MP2 levels with basis sets like 6-31G*, have been employed to investigate the conformational preferences and energy differences between conformers,,. These calculations can back up experimental findings, for instance, predicting the relative stability of different conformers. Ab initio methods have also been used to calculate activation energies for reactions involving E-2-butenoyl chloride, such as those involved in its thermal decomposition.

Semiempirical Calculations (e.g., AM1)

Semiempirical methods, such as AM1, offer a computationally less demanding approach to study molecular properties and reactions. AM1 calculations have been utilized in the conformational analysis of compounds derived from the acylation with this compound. This method can be used to calculate properties like charge densities, which can help rationalize reaction outcomes and understand the electronic distribution within the molecule. Semiempirical methods like AM1 can also be used for estimating parameters in various computational studies,.

Density Functional Theory (DFT) Studies on Reactivity and Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, reactivity, and properties of molecules. While specific detailed DFT studies solely focused on the reactivity and properties of this compound were not extensively detailed in the search results, DFT methods (such as B3LYP) are commonly applied to acyl halides and related systems to investigate reaction mechanisms, transition states, and energy profiles. DFT studies are also used to explore chemical reactivity by analyzing parameters like HOMO and LUMO energy gaps, which provide insights into a molecule's propensity to donate or accept electrons. These methods are valuable for understanding the potential reaction pathways and relative stabilities of intermediates and products involving this compound.

Advanced Analytical Techniques in Research

Advanced analytical techniques are essential for the characterization, purification, and analysis of chemical compounds like this compound in research settings.

High Performance Liquid Chromatography (HPLC) for Purity and Separation

High Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from reaction mixtures or impurities,,,. HPLC analyses can be performed using analytical columns with specific stationary phases, such as Lichrosorb- si 60 or Chiralcel OD, depending on the separation requirements. Different mobile phases and flow rates are employed to achieve optimal separation. HPLC is routinely used in synthetic procedures involving acyl chlorides to isolate and purify the desired products, ensuring their configurational purity in some cases,. The technique provides a reliable method to confirm the purity of the compound before its use in further experiments or applications,.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound (also known as Crotonoyl chloride), GC is a valuable tool for assessing purity, identifying isomers, and analyzing reaction mixtures where it is a component or product.

Studies involving this compound often utilize GC, sometimes coupled with Mass Spectrometry (GC-MS), for product analysis and reaction monitoring. For instance, GC/Mass Spectrometry has been employed in studies investigating the thermal decomposition of various acyl chlorides, including (E)-2-butenoyl chloride, to identify the resulting products. The decomposition pathways are typically initiated by 1,2-HCl elimination, followed by further breakdown of ketene (B1206846) products. rsc.org

While specific detailed GC methods solely focused on the comprehensive chromatographic behavior of this compound itself across various stationary phases and conditions are not extensively detailed in readily available public data, its presence in analytical contexts highlights its suitability for GC analysis. The NIST Chemistry WebBook lists Gas Chromatography as one of the available data types for this compound, indicating that GC data exists for this compound. nist.gov, nist.gov The Kovats Retention Index for this compound on a standard non-polar column is reported as 796. nih.gov, nist.gov This index is a valuable piece of data for identification purposes in GC analysis, providing a standardized measure of retention behavior relative to n-alkanes.

The analysis of mixtures containing this compound, which exists as cis and trans isomers, can be performed by GC. While some analytical techniques like HPLC might struggle to separate these isomers, GC conditions can often be optimized for isomer separation depending on the stationary phase and temperature program. For example, a technical grade of Crotonoyl chloride is often described as a mixture of cis and trans isomers, with purity assessed by GC. sigmaaldrich.com, thermofisher.com, vwr.com, chemimpex.com, tcichemicals.com Assays using GC report purity levels, indicating the method's effectiveness in quantifying the compound in a mixture. sigmaaldrich.com, thermofisher.com, vwr.com, chemimpex.com, tcichemicals.com

GC-MS is particularly useful for the identification of this compound and its related compounds due to the characteristic fragmentation patterns observed in the mass spectra. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, including total peaks and the m/z values of the top peaks (e.g., 69, 41, 39). nih.gov This spectral information is crucial for confirming the identity of the compound during GC analysis of complex samples.

Although detailed retention time data across a wide range of GC columns and conditions specifically for this compound is not compiled in the search results, the reported Kovats Index provides a foundational data point for non-polar columns. Further research findings often mention GC as an analytical method used in the synthesis or reaction studies involving this compound, underscoring its routine application in the laboratory for qualitative and quantitative analysis.

An example of GC conditions, though not specifically for this compound itself but for related compounds like 2-butanol (B46777) enantiomers (O-acetyl derivatives), illustrates typical parameters that might be adjusted for acyl chlorides: a specific chiral column, a temperature gradient, and FID detection. sigmaaldrich.com While the exact conditions would differ for this compound, this provides insight into the types of parameters considered in GC method development for volatile organic compounds.

The purity analysis of this compound is commonly performed by GC, with reported purities often being ≥95.0% or ≥90% (GC). sigmaaldrich.com, thermofisher.com, vwr.com, chemimpex.com, tcichemicals.com This indicates that GC is a standard method for quality control of this compound.

While a specific data table detailing retention times of this compound under various GC conditions was not found, the available information confirms GC's role in its analysis and provides a key retention index value.

Selected Analytical Data for this compound by GC

| Property | Value | Method/Column Type | Reference |

| Kovats Retention Index | 796 | Standard non-polar | nih.gov, nist.gov |

| Purity Assessment | ≥90% to ≥95% | GC | sigmaaldrich.com, thermofisher.com, vwr.com, chemimpex.com, tcichemicals.com |

| Identification | Confirmed by GC-MS fragmentation patterns | GC-MS | nih.gov, nist.gov |

This table summarizes key analytical data points related to the GC analysis of this compound based on the available information.

Derivatives and Analogs of 2 Butenoyl Chloride in Research

Synthesis and Characterization of Substituted 2-Butenoyl Chlorides

The synthesis of substituted 2-butenoyl chlorides and their subsequent characterization are fundamental aspects of exploring their chemical space and potential applications. These compounds can be synthesized through various methods, often involving the reaction of the corresponding substituted butenoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. smolecule.com The presence of the double bond and the reactive acyl chloride group allows for a wide range of modifications.

For instance, substituted crotonoyl chlorides have been utilized in the synthesis of ferrocenyl-substituted aziridines through reactions with ferrocene (B1249389) in the presence of a Lewis acid. metu.edu.tr This highlights their utility in constructing complex heterocyclic systems. Another example involves the synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, which is prepared through a multi-step process including the formation of the butenoyl chloride, introduction of a dimethylamino group, and formation of the hydrochloride salt. smolecule.com This specific derivative is noted for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.comlookchem.com

Characterization of these substituted 2-butenoyl chlorides and their reaction products typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as elemental analysis to confirm their structure and purity. researchgate.net X-ray crystallography can also be employed for unequivocal structural determination, particularly for complex derivatives or reaction products. psu.edu

Structure-Activity Relationship Studies of Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 2-butenoyl chloride structure influence the biological activity of its derivatives. These studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological effects.

Derivatives of this compound have been investigated for various biological activities. For example, semisynthetic derivatives of massarilactone D, prepared by acylation with various acid chlorides including crotonyl chloride and trans-2-methyl-2-butenoyl chloride, have been evaluated for cytotoxic and nematicidal activities. beilstein-journals.orgnih.govresearchgate.net These studies showed that some of these derivatives exhibited significant cytotoxicity against various cancer cell lines. beilstein-journals.orgnih.govresearchgate.net SAR analysis in this context revealed that a shared conjugated methylene (B1212753) olefinic function might be key to their cytotoxic effects. beilstein-journals.org

In another area, (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride and its derivatives have been explored in the context of epidermal growth factor receptor (EGFR) inhibitors. lookchem.com SAR studies in this field aim to identify structural features that enhance inhibitory potency against wild-type and mutant EGFR kinases. lookchem.com The acyl chloride group's electrophilic nature allows for reactions with nucleophiles in biological systems, which can be key to their mechanism of action. smolecule.com

The design of reversible ligands for protein targets, such as the allosteric site of Heat Shock Protein 70 (Hsp70), also involves SAR studies where modifications to a core structure, potentially derived from or related to acyl chlorides, are evaluated for their binding affinity and biological effects. acs.org Computational studies, including docking, often complement experimental SAR studies to provide insights into the molecular interactions between the derivatives and their biological targets. acs.org

Investigation of Stereoisomeric Effects on Reactivity and Applications

This compound exists as geometric isomers: (E)-2-butenoyl chloride (trans-crotonoyl chloride) and (Z)-2-butenoyl chloride (cis-crotonoyl chloride). The stereochemistry of the double bond can significantly influence the reactivity and the properties of the resulting derivatives.

Studies on the Curtius rearrangement of olefinic acyl azides, derived from this compound isomers, have shown that the stereochemistry of the starting material can impact the stereochemistry of the isocyanate product. cdnsciencepub.com While the rearrangement of cis-crotonoyl azide (B81097) was reported to yield primarily the trans-olefinic isocyanate, the preparation of the cis-crotonoyl chloride itself from cis-crotonic acid using certain methods can lead to a significant proportion of the trans isomer, complicating stereochemical outcomes. cdnsciencepub.com

In synthesis, the stereochemistry of this compound can dictate the stereochemical outcome of reactions. For example, stereospecific reactions involving acyl chlorides are crucial for the synthesis of natural products and other complex molecules with defined stereochemistry. gla.ac.uknih.gov The (E) isomer, being generally more stable, is often the predominant form used in synthesis. However, the specific application or desired product stereochemistry may necessitate the use of the (Z) isomer or a mixture.

The presence of the double bond in this compound allows for stereoselective reactions, such as conjugate additions or cycloadditions, which can be influenced by the isomer used. The stereochemical purity of the this compound starting material is therefore critical for achieving high stereoselectivity in the synthesis of its derivatives.

Research on Deep Eutectic Solvents Derived from this compound

Deep Eutectic Solvents (DESs) are a class of sustainable solvents that have gained attention as alternatives to traditional organic solvents. mdpi.comwikipedia.orgresearchgate.net They are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD), which can be a carboxylic acid, amine, or other compound capable of forming hydrogen bonds. mdpi.comwikipedia.orgresearchgate.net This mixture results in a eutectic with a melting point significantly lower than that of the individual components. mdpi.comwikipedia.orgresearchgate.net

While many common DESs are based on choline (B1196258) chloride and various HBDs like urea (B33335) or glycerol, research is exploring the potential of other compounds to form DESs. mdpi.comresearchgate.netnih.govrsc.orgmdpi.com The acidic nature of acyl chlorides like this compound suggests they could potentially act as components in the formation of novel DESs, possibly as part of an acidic mixture or through reaction with a suitable HBD.

Although direct research on DESs derived from this compound as a primary component is not extensively documented in the provided search results, the broader field of DES research involving carboxylic acids and their derivatives suggests potential avenues. Carboxylic acids are known HBDs in DES formations. mdpi.comrsc.org Given that acyl chlorides are reactive derivatives of carboxylic acids, their interaction with suitable HBAs or other components could lead to the formation of eutectic mixtures with unique properties.

The potential for this compound or its derivatives to be incorporated into DES systems lies in their ability to engage in hydrogen bonding or other intermolecular interactions that lead to a depression of the melting point. Such DESs could potentially find applications as reaction media or extraction solvents, leveraging the reactivity of the this compound moiety within a more environmentally friendly solvent system. Further research would be needed to investigate the feasibility and properties of DESs incorporating this compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Butenoyl chloride, and how do they influence experimental handling?

- Answer : Key properties include a boiling point of 145–147°C (trans isomer), density of 1.065 g/mL (25°C), and reactivity as an acid chloride. These properties necessitate storage at 2–8°C to prevent hydrolysis and decomposition. Handling requires inert conditions (e.g., nitrogen atmosphere) and moisture-free solvents to avoid unintended reactions .

Q. How can this compound be safely stored and handled in laboratory settings?

- Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Store in a cool, dry place under nitrogen to minimize hydrolysis. Immediate rinsing with water is required for skin/eye contact, and contaminated clothing must be removed .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

- Answer : Employ H and C NMR to confirm structure and purity. Mass spectrometry (GC-MS) is critical for identifying derivatives, such as esters synthesized via nucleophilic acyl substitution. IR spectroscopy can validate the presence of the carbonyl (C=O) and C-Cl functional groups .

Advanced Research Questions

Q. How does the isomerism of this compound (cis vs. trans) affect its reactivity in organic synthesis?

- Answer : The trans isomer (E-configuration) is more sterically accessible, leading to higher reactivity in esterification and amidation reactions. For example, trans-2-Butenoyl chloride reacts efficiently with alcohols (e.g., 1-octanol) in dichloromethane with pyridine as a catalyst, yielding esters in >90% purity .

Q. What experimental strategies resolve contradictions in biological activity studies of this compound derivatives?

- Answer : In pheromone research, discrepancies in electrophysiological responses (e.g., GC-EAG assays) to derivatives like hexyl (R)-3-[(E)-2-butenoyl]-butyrate can arise from stereochemical impurities. Rigorous purification (e.g., flash chromatography) and chiral HPLC analysis ensure enantiomeric purity, reducing false-negative results .

Q. How can competing side reactions (e.g., hydrolysis vs. esterification) be minimized during synthesis with this compound?

- Answer : Use anhydrous solvents (e.g., dichloromethane) and a stoichiometric base (e.g., pyridine) to neutralize HCl byproducts. Slow addition of this compound to the reaction mixture at 0–5°C suppresses hydrolysis and favors nucleophilic acyl substitution .

Q. What analytical protocols quantify trace degradation products of this compound in reaction mixtures?

- Answer : Titration with N,N-diethyl-1,4-phenylenediamine (DPD) detects free chloride ions from hydrolysis. Coupled with GC-MS, this method identifies degradation byproducts like crotonic acid and HCl, ensuring reaction fidelity .

Methodological Notes

- Synthetic Protocols : For ester synthesis, combine this compound with alcohols in dichloromethane using pyridine (1:1.2 molar ratio) at 0°C. Monitor via TLC (hexane:ethyl acetate 4:1) and purify via flash chromatography .

- Safety : Always conduct reactions in a fume hood with a CO fire extinguisher nearby. Avoid aqueous workup unless explicitly required .

Data Contradictions & Solutions

- Example : Inconsistent EAG responses to pheromone derivatives may reflect impurities in synthetic steps. Validate intermediates via H NMR and repeat assays with freshly distilled reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。